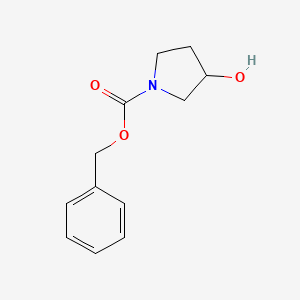![molecular formula C10H9NO3 B1268414 6-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-on CAS No. 38527-50-3](/img/structure/B1268414.png)
6-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-on
Übersicht
Beschreibung
6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von heterocyclischen Verbindungen
6-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-on: ist ein wertvoller Vorläufer bei der Synthese verschiedener heterocyclischer Verbindungen. Die Eintopfsynthesemethode mit arylsubstituierten Anthranilsäuren und Orthoestern in Ethanol, katalysiert durch Essigsäure, ist ein bedeutender Prozess. Diese Methode wurde entwickelt, um 2-Alkyl- und 2-Aryl-4H-benzo[d][1,3]oxazin-4-one zu liefern .
Erforschung der biologischen Aktivität
Diese Verbindung wurde aufgrund ihrer Instabilität weniger untersucht; jedoch haben verwandte Strukturen verschiedene biologische Aktivitäten gezeigt. So haben einige Derivate eine hypolipidämische Aktivität gezeigt, die bei der Behandlung von hohem Cholesterinspiegel vorteilhaft sein könnte .
Proteasehemmung
Besondere Aufmerksamkeit wurde dem Potenzial von This compound-Derivaten als Proteaseinhibitoren geschenkt. Es wurde festgestellt, dass sie die Serinprotease humane Leukozytenelaspase hemmen, die eine Rolle in der Pathogenese mehrerer Krankheiten spielt .
Biochemische Analyse
Biochemical Properties
6-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, making it a potential candidate for anticancer therapies . The compound’s interaction with these enzymes often involves binding to the active site, thereby inhibiting the enzyme’s function.
Cellular Effects
The effects of 6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one on cellular processes are profound. It has been observed to inhibit cell proliferation in various cancer cell lines, including breast cancer cells . This inhibition is often accompanied by changes in cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can downregulate the expression of genes involved in cell cycle progression, leading to cell cycle arrest and apoptosis.
Molecular Mechanism
At the molecular level, 6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the enzyme’s active site . This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its function. Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has shown sustained inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of 6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These findings highlight the importance of optimizing the dosage to achieve therapeutic effects while minimizing adverse effects.
Metabolic Pathways
6-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological activity. Additionally, the compound can affect metabolic flux and alter the levels of various metabolites in the cell.
Transport and Distribution
The transport and distribution of 6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound can be transported into the cell via specific membrane transporters and then distributed to various organelles where it exerts its effects.
Subcellular Localization
The subcellular localization of 6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and inducing apoptosis.
Eigenschaften
IUPAC Name |
6-methoxy-2-methyl-3,1-benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-6-11-9-4-3-7(13-2)5-8(9)10(12)14-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUKVGUCKLGAAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OC)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Ethanol,2,2'-[oxybis(2,1-ethanediylthio)]bis-](/img/structure/B1268351.png)

![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1268359.png)
![5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B1268361.png)

